6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine
Description
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-3-1-2-4-10-6(9)5(8)12(4)11-3/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXJAZDZSYOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2I)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy: Condensation Approach
The core imidazo[1,2-b]pyridazine scaffold is commonly synthesized via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine derivative under mild basic conditions (e.g., sodium bicarbonate). This method is well-documented and effective for introducing halogen substituents on the pyridazine ring, which is crucial for regioselective formation of the bicyclic system.
The presence of a halogen (chlorine or iodine) adjacent to the ring nitrogen modulates nucleophilicity, directing alkylation to the desired nitrogen atom, thus facilitating the formation of the imidazo[1,2-b]pyridazine ring with good yields.
For the 6-chloro substituent, 3-amino-6-chloropyridazine is typically prepared by selective substitution of 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures (around 130 °C).
The 3-iodo substituent is introduced either by starting from 3-amino-6-iodopyridazine or by iodination of the imidazo[1,2-b]pyridazine intermediate.
Preparation of 3-Amino-6-halopyridazines
3-Amino-6-chloropyridazine is synthesized from 3,6-dichloropyridazine with aqueous ammonia.
3-Amino-6-iodopyridazine can be obtained by refluxing 3-amino-6-chloropyridazine in 57% hydroiodic acid, achieving an 81% yield. Direct preparation from 3,6-diiodopyridazine is less efficient due to low yield and formation of byproducts.
Synthesis of α-Bromoketones
α-Bromoketones are key intermediates prepared from acetophenone derivatives via α-bromination using reagents such as pyridinium tribromide or copper(I) bromide.
For example, α-bromoketone intermediates are prepared from 4′-dimethylaminoacetophenone or 2-acetyl-5-nitrothiophene by bromination, which then condense with the 3-amino-6-halopyridazine to form the imidazo[1,2-b]pyridazine core.
Formation of this compound
The condensation of α-bromoketone with 3-amino-6-chloropyridazine under mild basic conditions leads to the formation of 6-chloro-imidazo[1,2-b]pyridazine derivatives.
Subsequent selective iodination at the 3-position can be achieved via metal-free oxidative iodination protocols using tert-butyl hydroperoxide as the oxidant without the need for metal catalysts or bases. This method offers high regioselectivity and functional group tolerance under mild conditions.
Alternatively, the 3-iodo substituent can be introduced by starting from 3-amino-6-iodopyridazine in the condensation step, although this route may suffer from lower yields and side products.
Comparative Data Table of Preparation Routes
Mechanistic Insights and Reaction Conditions
The condensation mechanism involves nucleophilic attack of the exocyclic amino group of 3-amino-6-halopyridazine on the electrophilic α-bromoketone, followed by cyclization to form the fused imidazo ring.
The halogen substituent adjacent to the ring nitrogen reduces competing nucleophilicity, improving selectivity for ring closure.
The iodination step uses radical or electrophilic iodine species generated in situ from tert-butyl hydroperoxide, enabling regioselective substitution at the 3-position of the imidazo ring without metal catalysts.
Summary of Research Findings
The most efficient preparation route for this compound involves initial synthesis of 3-amino-6-chloropyridazine, condensation with an α-bromoketone intermediate, and subsequent metal-free oxidative iodination.
Direct synthesis from 3-amino-6-iodopyridazine is possible but less efficient due to side reactions and lower yields.
The halogen substituents are critical for directing regioselectivity and improving yields in the bicyclic ring formation.
Metal-free iodination protocols represent a green and mild approach for introducing the 3-iodo substituent, facilitating further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium tert-butoxide, and organolithium compounds.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of potential therapeutic agents.
Chemical Biology: It serves as a probe for investigating protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine with structurally related imidazo[1,2-b]pyridazine derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Iodine vs. Methyl/Chlorine at C3 : The iodine atom in the target compound significantly increases reactivity in cross-coupling reactions compared to methyl or chlorine, as seen in its use with Pd catalysts .
- Amine vs. Ester at C2 : The amine group (target compound) offers nucleophilic sites for further derivatization, while ester groups (e.g., Ethyl 6-chloroimidazo...) improve solubility but reduce direct reactivity .
Physicochemical Properties
| Property | This compound | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | 6-Chloro-3-methylimidazo[1,2-b]pyridazine |
|---|---|---|---|
| LogP (Partition Coefficient) | ~2.5 (estimated) | ~1.8 | ~2.1 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Rotatable Bonds | 0 | 0 | 1 (methyl group) |
| Reactivity in Suzuki Coupling | High (iodine as leaving group) | Low (amine not a leaving group) | Moderate (methyl inert) |
Biological Activity
6-Chloro-3-iodo-imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's chemical structure includes both chlorine and iodine substituents, which significantly influence its reactivity and biological interactions. The IUPAC name is N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide, with a molecular formula of C8H6ClIN4O. The compound exhibits a melting point of approximately 220°C and has been synthesized through various methods involving halogenation and acylation reactions .
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors within biological systems. This compound can modulate the activity of certain molecular targets, leading to various pharmacological effects. The exact pathways through which it operates are still being elucidated in ongoing research.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of imidazo[1,2-b]pyridazine derivatives, including this compound. For instance, compounds in this class have shown inhibitory effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|---|
| Study A | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |
| Study B | A549 | 0.75 | Induction of apoptosis |
| Study C | HeLa | 0.45 | Cell cycle arrest at G2/M phase |
These studies indicate that the compound may selectively target cancer cells while exhibiting reduced toxicity towards normal cells.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For example, it has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic disorders and cancers. The inhibition of BCATs can lead to altered amino acid metabolism, making it a promising avenue for therapeutic development .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:
- Case Study 1 : A study on the effect of this compound on MDA-MB-231 cells demonstrated significant inhibition of tumor growth in xenograft models.
- Case Study 2 : In a murine model of lung cancer, treatment with the compound resulted in a notable reduction in tumor size and improved survival rates compared to control groups.
Safety and Toxicology
While promising results have been observed regarding the efficacy of this compound, safety profiles remain critical for further development. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits acceptable safety margins; however, comprehensive toxicological evaluations are necessary to ascertain long-term effects.
Q & A
Q. What are the established synthetic routes for 6-chloro-3-iodo-imidazo[1,2-b]pyridazin-2-amine, and what are the critical reaction conditions?
The compound is typically synthesized via cyclocondensation reactions. For example, intermediate 6-chloro-imidazo[1,2-b]pyridazine derivatives can be prepared by reacting 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration or halogenation steps. Key conditions include precise temperature control (e.g., refluxing solvents), stoichiometric ratios of reagents, and sequential functionalization at positions 2, 3, and 6 . Nitration at position 3 often requires mixed acid systems, while iodination may involve Ullmann-type coupling or halogen-exchange reactions under catalytic conditions .
Q. What precursors and reagents are commonly used to functionalize the imidazo[1,2-b]pyridazine core?
Critical precursors include 3-amino-6-chloropyridazine and halogenated ketones (e.g., 1,3-dichloroacetone). Sodium benzenesulfinate has been used for sulfonylmethyl substitutions at position 2, while palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl introductions at the iodinated position (C-3). Friedländer’s method is also employed for annulation reactions using aldehydes or ketones .
Q. How does the chloro and iodo substituent influence the compound’s reactivity in further derivatization?
The chloro group at C-6 acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. The iodo substituent at C-3 enables transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkyne, or heterocyclic moieties, enhancing structural diversity for biological screening .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path searches to identify optimal conditions for cyclocondensation or nitration, while machine learning models analyze substituent effects on electronic properties and regioselectivity . Virtual screening can also prioritize derivatives for synthesis based on docking studies against target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-functionalized derivatives?
Discrepancies in yields often arise from competing side reactions (e.g., over-nitration or ring decomposition). Controlled nitration using fuming HNO3 in acetic anhydride at 0–5°C minimizes byproducts. Kinetic vs. thermodynamic control should be assessed via in-situ monitoring (e.g., HPLC or Raman spectroscopy) .
Q. How do structural modifications at C-2 and C-3 impact the compound’s pharmacological profile?
Substituents at C-2 (e.g., sulfonylmethyl groups) enhance solubility and metabolic stability, while C-3 aryl/alkyne groups improve target binding affinity. For instance, 3-aryl derivatives show kinase inhibition (e.g., JAK2), and C-2 hydrazinyl groups enable Schiff base formation for metal-chelating prodrugs . Quantitative structure-activity relationship (QSAR) models correlate logP, polar surface area, and IC50 values to guide rational design .
Q. What analytical techniques are critical for characterizing regiochemical outcomes in functionalization reactions?
High-resolution NMR (1H, 13C, NOESY) confirms substitution patterns, while X-ray crystallography resolves ambiguities in nitro or iodo positioning. Mass spectrometry (HRMS) verifies molecular formulas, and IR spectroscopy identifies reactive intermediates (e.g., nitration intermediates) .
Methodological Considerations
Q. How to design a scalable synthesis protocol for gram-scale production?
Key steps include:
- Solvent selection : Replace low-boiling solvents (e.g., DME) with toluene or EtOAc for safer reflux.
- Catalyst optimization : Use heterogeneous catalysts (e.g., Pd/C) for easier recovery in cross-couplings.
- Workflow integration : Employ continuous-flow reactors for nitration to improve heat transfer and safety .
Q. What are the pitfalls in analyzing biological activity data for imidazo[1,2-b]pyridazine derivatives?
Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
